molecular formula C8H11NO3 B2764831 1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid CAS No. 1555853-67-2

1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid

Cat. No.: B2764831
CAS No.: 1555853-67-2
M. Wt: 169.18
InChI Key: AMFIHNHKWXPNSP-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with a hydroxyethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrrole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group, followed by carboxylation to form the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Formation of 1-(2-oxoethyl)-2-methylpyrrole-3-carboxylic acid.

    Reduction: Formation of 1-(2-hydroxyethyl)-2-methylpyrrole-3-methanol.

    Substitution: Formation of various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-Hydroxyethyl methacrylate: Similar in having a hydroxyethyl group but differs in the presence of a methacrylate group.

    2-Methylpyrrole-3-carboxylic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

Uniqueness: 1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid is unique due to the combination of the hydroxyethyl and carboxylic acid groups on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-(2-hydroxyethyl)-2-methylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-7(8(11)12)2-3-9(6)4-5-10/h2-3,10H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFIHNHKWXPNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555853-67-2
Record name 1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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